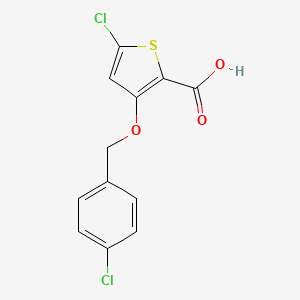![molecular formula C9H16N3O13P3 B12077775 2'-Deoxyuridine-5'-[(a,b)-imido]triphosphate sodium salt-10mM aqueous solution](/img/structure/B12077775.png)
2'-Deoxyuridine-5'-[(a,b)-imido]triphosphate sodium salt-10mM aqueous solution
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxyuridine-5’-[(a,b)-imido]triphosphate sodium salt-10mM aqueous solution is a specialized nucleotide analog used in various biochemical and molecular biology applications. This compound is a derivative of deoxyuridine triphosphate (dUTP), where the oxygen atom in the triphosphate group is replaced by an imido group, enhancing its stability and reactivity in certain biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyuridine-5’-[(a,b)-imido]triphosphate involves several steps:
Starting Material: The synthesis begins with 2’-deoxyuridine.
Phosphorylation: The hydroxyl groups at the 5’ position of 2’-deoxyuridine are phosphorylated using phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine.
Imido Group Introduction: The imido group is introduced by reacting the phosphorylated intermediate with an appropriate imido reagent, such as imidodiphosphate.
Purification: The final product is purified using techniques like ion-exchange chromatography to obtain the sodium salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used for the phosphorylation and imido group introduction steps.
Purification: Industrial-scale purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity.
Quality Control: Rigorous quality control measures, including HPLC and mass spectrometry, are used to confirm the identity and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxyuridine-5’-[(a,b)-imido]triphosphate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the imido group can be replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the triphosphate group.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Hydrolysis Conditions: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are used for hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives of 2’-deoxyuridine can be formed.
Hydrolysis Products: Hydrolysis typically yields 2’-deoxyuridine and inorganic phosphate derivatives.
Applications De Recherche Scientifique
2’-Deoxyuridine-5’-[(a,b)-imido]triphosphate sodium salt-10mM aqueous solution has numerous applications in scientific research:
Molecular Biology: It is used in polymerase chain reactions (PCR) and other DNA amplification techniques to incorporate modified nucleotides into DNA strands.
Biochemistry: The compound is used to study enzyme kinetics and mechanisms, particularly those involving nucleotide metabolism.
Medicine: It is investigated for its potential in antiviral therapies, as modified nucleotides can inhibit viral DNA replication.
Industry: The compound is used in the synthesis of modified oligonucleotides for research and therapeutic purposes.
Mécanisme D'action
The mechanism by which 2’-Deoxyuridine-5’-[(a,b)-imido]triphosphate exerts its effects involves:
Incorporation into DNA: During DNA synthesis, the compound is incorporated into the growing DNA strand by DNA polymerases.
Enzyme Interaction: The imido group can interact with active sites of enzymes, altering their activity and providing insights into enzyme function.
Pathway Inhibition: In antiviral research, the compound can inhibit viral DNA polymerases, preventing viral replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxyuridine-5’-triphosphate (dUTP): The parent compound without the imido modification.
2’-Deoxycytidine-5’-triphosphate (dCTP): Another nucleotide analog used in DNA synthesis.
2’-Deoxyadenosine-5’-triphosphate (dATP): A nucleotide analog used in various biochemical applications.
Uniqueness
2’-Deoxyuridine-5’-[(a,b)-imido]triphosphate is unique due to the presence of the imido group, which enhances its stability and reactivity compared to other nucleotide analogs. This modification allows for more precise studies of enzyme mechanisms and DNA synthesis processes.
Propriétés
Formule moléculaire |
C9H16N3O13P3 |
|---|---|
Poids moléculaire |
467.16 g/mol |
Nom IUPAC |
[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-N-[hydroxy(phosphonooxy)phosphoryl]phosphonamidic acid |
InChI |
InChI=1S/C9H16N3O13P3/c13-5-3-8(12-2-1-7(14)10-9(12)15)24-6(5)4-23-26(16,17)11-27(18,19)25-28(20,21)22/h1-2,5-6,8,13H,3-4H2,(H,10,14,15)(H2,20,21,22)(H3,11,16,17,18,19) |
Clé InChI |
XZLLMTSKYYYJLH-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(NP(=O)(O)OP(=O)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12077700.png)





![3'-Chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B12077729.png)
![Tert-butyl N-[2-(difluoromethyl)phenyl]carbamate](/img/structure/B12077732.png)
![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B12077739.png)

![3-Hydroxy-N-[[(9-beta-D-ribofuranosyl-9H-purin-6-yl)amino]carbonyl]-norvaline](/img/structure/B12077748.png)


